molecular formula C13H12O3S B14358383 5-Benzylsulfanyl-furan-2-carboxylic acid methyl ester CAS No. 93104-70-2

5-Benzylsulfanyl-furan-2-carboxylic acid methyl ester

Cat. No.: B14358383
CAS No.: 93104-70-2
M. Wt: 248.30 g/mol
InChI Key: UPUPYRREVFWPJI-UHFFFAOYSA-N
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Description

5-Benzylsulfanyl-furan-2-carboxylic acid methyl ester is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a benzylsulfanyl group and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylsulfanyl-furan-2-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol derivative.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Benzylsulfanyl-furan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-Benzylsulfanyl-furan-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Benzylsulfanyl-furan-2-carboxylic acid methyl ester involves its interaction with molecular targets and pathways in biological systems. The benzylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The furan ring may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylsulfanyl-furan-2-carboxylic acid: Lacks the methyl ester group but shares the benzylsulfanyl and furan moieties.

    5-Benzylsulfanyl-thiophene-2-carboxylic acid methyl ester: Similar structure but with a thiophene ring instead of a furan ring.

    5-Benzylsulfanyl-pyrrole-2-carboxylic acid methyl ester: Contains a pyrrole ring in place of the furan ring.

Uniqueness

5-Benzylsulfanyl-furan-2-carboxylic acid methyl ester is unique due to the combination of the furan ring and the benzylsulfanyl group, which imparts specific chemical and biological properties

Properties

93104-70-2

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 5-benzylsulfanylfuran-2-carboxylate

InChI

InChI=1S/C13H12O3S/c1-15-13(14)11-7-8-12(16-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

UPUPYRREVFWPJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)SCC2=CC=CC=C2

Origin of Product

United States

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